Cas no 174885-99-5 ((2-Amino-2-phenylethyl)carbamic acid tert-butyl ester)

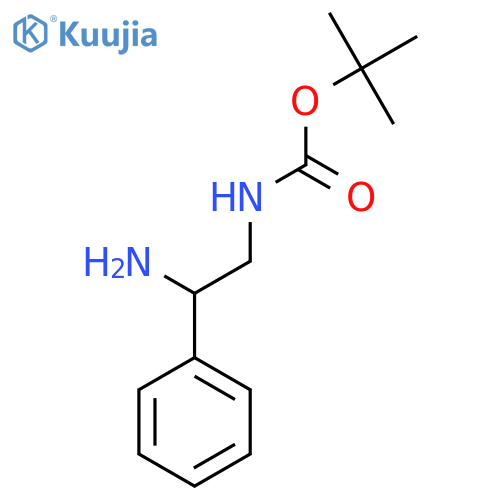

174885-99-5 structure

商品名:(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester

CAS番号:174885-99-5

MF:C13H20N2O2

メガワット:236.310103416443

MDL:MFCD06245566

CID:1083350

PubChem ID:2771847

(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (2-amino-2-phenylethyl)carbamate

- (2-AMINO-2-PHENYL-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER

- N-Boc-2-amino-2-phenylethylamine

- tert-butyl N-(2-amino-2-phenylethyl)carbamate

- AKOS005257264

- SY031361

- Carbamic acid, N-(2-amino-2-phenylethyl)-, 1,1-dimethylethyl ester

- BS-21744

- (2-Amino-2-phenyl-ethyl)carbamic acid tert-butyl ester

- 174885-99-5

- AC-29494

- EN300-1877234

- N-((2S)-2-AMINO-2-PHENYLETHYL)(TERT-BUTOXY)CARBOXAMIDE

- Carbamic acid,N-[(2S)-2-amino-3-phenylpropyl]-,1,1-dimethylethyl ester

- AB28568

- AB23604

- A881656

- MFCD06739086

- 2-Methyl-2-propanyl (2-amino-2-phenylethyl)carbamate

- SB34678

- N1-Boc-2-phenyl-1,2-ethanediamine

- STL557246

- BBL103436

- (2-Amino-2-phenylethyl)-carbamic acid tert-butyl ester

- Carbamic acid, (2-amino-2-phenylethyl)-, 1,1-dimethylethyl ester

- SCHEMBL3640547

- MFCD06245566

- (2-Amino-2-phenylethyl)carbamic acid tert-butyl ester

- AB39226

- TERT-BUTYL(2-AMINO-2-PHENYLETHYL)CARBAMATE

- MFCD07374339

- 1,1-dimethylethyl (2-amino-2-phenylethyl)carbamate

- SY031360

- tert-butyl (R)-(2-amino-2-phenylethyl)carbamate

- (R)-(2-AMINO-2-PHENYL-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER

- tert-butyl (S)-(2-amino-2-phenylethyl)carbamate

- CLUUDOMFHPDBIR-UHFFFAOYSA-N

-

- MDL: MFCD06245566

- インチ: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)

- InChIKey: CLUUDOMFHPDBIR-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC(C1C=CC=CC=1)N)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 236.15200

- どういたいしつりょう: 236.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- PSA: 64.35000

- LogP: 3.30230

(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester セキュリティ情報

(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB312871-1 g |

(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester, 95%; . |

174885-99-5 | 95% | 1 g |

€511.50 | 2023-07-19 | |

| abcr | AB312871-100 mg |

(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester, 95%; . |

174885-99-5 | 95% | 100 mg |

€258.30 | 2023-07-19 | |

| Alichem | A019121309-250mg |

tert-Butyl (2-amino-2-phenylethyl)carbamate |

174885-99-5 | 95% | 250mg |

175.49 USD | 2021-06-16 | |

| Alichem | A019121309-1g |

tert-Butyl (2-amino-2-phenylethyl)carbamate |

174885-99-5 | 95% | 1g |

402.00 USD | 2021-06-16 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A182109-5g |

(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester |

174885-99-5 | 97% | 5g |

¥8714.90 | 2023-09-04 | |

| Apollo Scientific | OR961674-500mg |

N-Boc-2-amino-2-phenylethylamine |

174885-99-5 | 97% | 500mg |

£338.00 | 2025-02-20 | |

| Apollo Scientific | OR961674-1g |

N-Boc-2-amino-2-phenylethylamine |

174885-99-5 | 97% | 1g |

£504.00 | 2025-02-20 | |

| Enamine | EN300-1877234-5.0g |

tert-butyl N-(2-amino-2-phenylethyl)carbamate |

174885-99-5 | 5g |

$2858.0 | 2023-05-26 | ||

| Enamine | EN300-1877234-0.05g |

tert-butyl N-(2-amino-2-phenylethyl)carbamate |

174885-99-5 | 0.05g |

$251.0 | 2023-09-18 | ||

| Enamine | EN300-1877234-2.5g |

tert-butyl N-(2-amino-2-phenylethyl)carbamate |

174885-99-5 | 2.5g |

$586.0 | 2023-09-18 |

(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester 関連文献

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

174885-99-5 ((2-Amino-2-phenylethyl)carbamic acid tert-butyl ester) 関連製品

- 167298-44-4((S)-Tert-Butyl (2-amino-3-phenylpropyl)carbamate)

- 142910-85-8(tert-butyl N-(2-amino-1-phenylethyl)carbamate)

- 137102-30-8((S)-Tert-Butyl (2-amino-1-phenylethyl)carbamate)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:174885-99-5)(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester

清らかである:99%

はかる:1g

価格 ($):244.0